molecular formula C20H21NO3S B5148860 ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5148860
M. Wt: 355.5 g/mol
InChI Key: MJNKUZGRAWRLHS-UHFFFAOYSA-N
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Description

The compound ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a derivative of the core scaffold ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (). The amino group at position 2 is substituted with a 2-phenylcyclopropyl carbonyl moiety, introducing steric and electronic effects from the strained cyclopropane ring and aromatic phenyl group. This modification is hypothesized to enhance pharmacological properties, such as target binding affinity or metabolic stability, compared to simpler analogs. The synthesis likely involves acylation of the parent amine with 2-phenylcyclopropanecarbonyl chloride under reflux conditions, a method analogous to other derivatives ().

Properties

IUPAC Name

ethyl 2-[(2-phenylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-2-24-20(23)17-13-9-6-10-16(13)25-19(17)21-18(22)15-11-14(15)12-7-4-3-5-8-12/h3-5,7-8,14-15H,2,6,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNKUZGRAWRLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core cyclopenta[b]thiophene structure. This is often achieved through a cyclization reaction involving thiophene derivatives and appropriate reagents. The phenylcyclopropyl group is then introduced through a subsequent reaction with phenylcyclopropane derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Medicine: Investigated for its therapeutic properties, possibly in drug development.

  • Industry: Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below summarizes key structural analogs, their substituents, molecular weights, melting points, and reported activities:

Compound Name Substituent (R-group) Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes Reference ID
Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-Phenylcyclopropyl carbonyl ~397.4 (estimated) Not reported Hypothesized anticancer/antimicrobial [Synthetic]
Ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Tetrazole 265.3 Not reported Intermediate for triazolopyrimidine synthesis
Ethyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5-Bromo-2-furoyl 384.24 Not reported Potential halogen-mediated bioactivity
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthiourea 354.5 Not reported Antifungal/antibacterial; crystal dimers via N–H⋯S bonds
2-[(2-Hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester 2-Hydroxybenzylidene (Schiff base) ~317.3 135–137 Structural confirmation via IR/NMR
2-{[(2-Methylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid 2-Methylcyclopropyl carbonyl 293.3 Not reported Commercial availability (Santa Cruz Biotech)
Key Observations:

Halogenated analogs (e.g., 5-bromo-2-furoyl in ) may exhibit enhanced bioactivity due to halogen bonding or increased electrophilicity.

Synthetic Routes :

  • Most derivatives are synthesized via nucleophilic substitution or acylation of the parent amine (). For example, phenylthioureido derivatives () form via reaction with phenyl isothiocyanate.

Crystallographic Insights :

  • The phenylthioureido derivative () forms inversion dimers via N–H⋯S hydrogen bonds, stabilizing the crystal lattice. The target compound’s phenylcyclopropyl group may similarly influence packing via π-π interactions .

Physicochemical Properties

  • Melting Points : Schiff base derivatives () exhibit higher melting points (135–137°C) due to intermolecular hydrogen bonding, whereas alkyl/aryl substituents (e.g., ) may lower melting points due to reduced crystallinity.
  • Solubility : The phenylcyclopropyl group likely reduces aqueous solubility compared to polar substituents like tetrazole or hydroxylbenzylidene.

Biological Activity

Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21NO3S
  • Molecular Weight : 355.45 g/mol
  • CAS Number : Not specified in the search results, but it is identified with the chemical name above.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cell signaling and are implicated in numerous physiological processes. The compound's structure suggests it may act as an agonist or antagonist for specific GPCRs, influencing pathways related to pain perception, inflammation, and possibly neuroprotection.

1. Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit antinociceptive properties. These effects are mediated through modulation of pain pathways involving opioid receptors and other neurotransmitter systems.

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It potentially inhibits the production of pro-inflammatory cytokines and mediates pathways involved in inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntinociceptiveModulation of opioid receptors
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduction of oxidative stress

Case Study: Antinociceptive Activity

In a study examining the antinociceptive properties of similar compounds, researchers found that administration led to significant reductions in pain responses in animal models. The mechanism was linked to enhanced opioid receptor activity and reduced neurotransmitter release associated with pain signaling pathways.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of thiophene derivatives, revealing that these compounds could significantly reduce swelling and pain in models of induced inflammation. The results indicated a strong correlation between structural modifications and biological activity.

Q & A

Q. What are the recommended methods for synthesizing ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of a thiophene precursor (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) with functionalized acylating agents. Key steps include:

  • Reagent selection : Use phenyl isothiocyanate or substituted acyl chlorides for introducing the carbamoyl group ().
  • Catalysis : Glacial acetic acid as a catalyst in ethanol under reflux (5–6 hours) improves yield .
  • Purification : Recrystallization from ethanol or isopropyl alcohol ensures purity .
    Optimization strategies include adjusting solvent polarity, temperature control (±2°C), and monitoring reaction progress via TLC or HPLC .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Skin Irritant Category 2, Eye Irritant 2A) .
  • Ventilation : Use fume hoods to minimize inhalation risks (Specific Target Organ Toxicity—Respiratory System, Category 3) .
  • Storage : Store in sealed containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and cyclopropane ring integrity .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 329.46 g/mol for related analogs) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic interactions of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors .
  • Kinetic assays : Measure inhibition constants (Ki) via fluorometric or spectrophotometric methods for enzymatic targets .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., using X-ray diffraction) to resolve binding modes .

Q. How should contradictory bioactivity data across structural analogs be addressed?

  • Comparative assays : Test analogs (e.g., ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate) under identical conditions to isolate substituent effects .
  • Computational QSAR : Develop quantitative structure-activity relationship models to identify critical functional groups (e.g., cyclopropane vs. cyclohexane) .
  • Dose-response validation : Replicate studies with standardized cell lines (e.g., HEK293 or HepG2) to minimize variability .

Q. What computational strategies are suitable for predicting this compound’s physicochemical and ADMET properties?

  • In silico tools : SwissADME or ADMETLab 2.0 to estimate logP, solubility, and cytochrome P450 interactions .
  • DFT calculations : Gaussian 16 for optimizing geometries and calculating electrostatic potential maps .
  • MD simulations : GROMACS for assessing membrane permeability or protein-ligand stability over time .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?

  • Systematic substitution : Modify the cyclopropane ring (e.g., 2-phenyl vs. 3-chlorophenyl) and evaluate bioactivity shifts .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using MOE or Schrödinger .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation .

Methodological Notes

  • Data reproducibility : Calibrate instruments (e.g., NMR spectrometers) using internal standards (e.g., TMS) .
  • Controlled experiments : Include positive/negative controls in bioassays (e.g., doxorubicin for cytotoxicity studies) .
  • Ethical compliance : Follow institutional guidelines for hazardous waste disposal (e.g., CAS 351156-51-9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.